2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid often involves multistep reactions, including Suzuki coupling, Sanford oxidation, and saponification processes. For instance, derivatives like 8-azaBINOL have been synthesized through these methods, demonstrating the complexity and efficiency of modern synthetic strategies in accessing axially chiral phenolic compounds (Banerjee et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of quinoline and naphthalene derivatives reveals insights into their configurational stability and the impact of structural modifications on their physical properties. For example, the study of enantiomerization behavior in derivatives like 8-azaBINOL provides valuable information on the configurational stability, which is crucial for understanding the molecular structure and its implications on reactivity and properties (Banerjee et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid derivatives are varied, including cycloauration processes that highlight the compound's reactivity towards metal ions. This reactivity is pivotal in constructing complex metal-organic frameworks and understanding the ligand behavior in coordination chemistry (Nonoyama & Nakajima, 1999).
Physical Properties Analysis
The physical properties of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid and its derivatives are influenced by their molecular structure. For instance, the luminescent properties of naphtho[2,3-f]quinoline derivatives suggest potential applications as organic electroluminescent (EL) media, demonstrating the importance of understanding these properties in the context of material science (Tu et al., 2009).
Chemical Properties Analysis
Chemical properties, such as the ability to form complex structures through self-assembly, are critical for applications in nanotechnology and material science. The self-assembly behaviors of carboxylic acids, including those similar to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid, underscore the versatility and potential of these compounds in constructing supramolecular architectures (Petersen et al., 2019).
Scientific Research Applications
Synthesis of Heterocyclic Systems : "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" is used in the synthesis of various heterocyclic systems. For instance, it's involved in the synthesis of angular and linear aromatic/heteroaromatic substituted dinaphthonaphthyridines, which have potential applications in medicinal chemistry (Prabha & Prasad, 2014).
Photophysical Studies and Sensitizing Applications : Research shows that derivatives of "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" are effective cyclometalating ligands for Ir(III) complexes. These complexes display photoluminescence in the red part of the visible region and are used in triplet-triplet annihilation upconversion (TTA-UC) measurements, suggesting applications in photophysics (Elgar et al., 2020).
Fluorescent Sensor Development : The compound plays a role in the development of fluorescent sensors. Quinoline and naphthalene-based fluororeceptors have been synthesized for the detection of hydroxy carboxylic acids, demonstrating the compound's utility in sensor technology (Ghosh et al., 2008).
Antituberculosis Activity : Some derivatives of "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" have been shown to exhibit antituberculosis activity. This suggests its potential in the development of new therapeutic agents for treating tuberculosis (Omel’kov et al., 2019).
In Vitro Cytotoxic Properties : Novel quinoline-3-carbaldehyde hydrazones bearing "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" derivatives have been synthesized and tested for in vitro cytotoxicity. Some of these compounds showed cancer cell growth inhibitory effects, indicating potential applications in cancer research (Korcz et al., 2018).
properties
IUPAC Name |
2-naphthalen-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-8-4-3-7-16(17)18)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCWSJMTWWINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350472 | |
Record name | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
13605-87-3 | |
Record name | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13605-87-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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